2,2-Dibutyl-1,3,2-dioxastannolane

Catalog No.
S1939428
CAS No.
3590-59-8
M.F
C10H22O2Sn
M. Wt
292.99 g/mol
Availability
In Stock
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2,2-Dibutyl-1,3,2-dioxastannolane

CAS Number

3590-59-8

Product Name

2,2-Dibutyl-1,3,2-dioxastannolane

IUPAC Name

2,2-dibutyl-1,3,2-dioxastannolane

Molecular Formula

C10H22O2Sn

Molecular Weight

292.99 g/mol

InChI

InChI=1S/2C4H9.C2H4O2.Sn/c2*1-3-4-2;3-1-2-4;/h2*1,3-4H2,2H3;1-2H2;/q;;-2;+2

InChI Key

STWBEJNHFFEKHC-UHFFFAOYSA-N

SMILES

CCCC[Sn]1(OCCO1)CCCC

Canonical SMILES

CCCC[Sn]1(OCCO1)CCCC
  • Structural Analysis

    X-ray crystallography studies reveal that DBTDO exists as a polymer in the solid state []. Each monomer unit in the polymer chain connects to the next through a four-membered ring consisting of two tin and two oxygen atoms [].

  • Solution Behavior

    Nuclear magnetic resonance (NMR) spectroscopy, specifically 119Sn NMR, indicates that DBTDO solutions contain mixtures of oligomers, with dimers, trimers, and tetramers being the most prominent []. These oligomers are formed by the association of individual monomer units.

2,2-Dibutyl-1,3,2-dioxastannolane is an organotin compound with the chemical formula C10_{10}H22_{22}O2_2Sn. It features a unique dioxastannolane structure, characterized by a four-membered ring containing tin and oxygen atoms. The compound has been studied for its structural properties, which reveal that it exists in a solid-state polymeric form where each monomer unit is linked through a tin-oxygen bond, forming a network of interconnected dioxastannolane units .

The synthesis of 2,2-dibutyl-1,3,2-dioxastannolane typically involves the reaction of dibutyltin oxide or dibutyltin dimethoxide with acyloins or their enediol carbonates (vinylene carbonates). This reaction results in the formation of the dioxastannolane structure through the creation of Sn-O bonds . The compound can also engage in further chemical transformations typical of organotin compounds, such as hydrolysis and transesterification.

The synthesis of 2,2-dibutyl-1,3,2-dioxastannolane can be achieved through several methods:

  • Reaction with Acyloins: Mixing dibutyltin oxide or dibutyltin dimethoxide with acyloins under controlled conditions leads to the formation of the dioxastannolane structure.
  • Polymerization: The compound can also be synthesized through polymerization techniques where monomer units are linked via tin-oxygen bonds to create larger oligomeric structures .
  • Solvent-Free Conditions: Some methods allow for synthesis without solvents, enhancing sustainability and reducing environmental impact .

2,2-Dibutyl-1,3,2-dioxastannolane finds applications primarily as a catalyst in polymerization processes. Its ability to initiate and accelerate the polymerization of various monomers makes it valuable in producing polymers with specific properties. Additionally, its potential use in materials science and organic synthesis is being explored due to its unique structural characteristics .

Interaction studies involving 2,2-dibutyl-1,3,2-dioxastannolane focus on its reactivity with various substrates and its role in catalysis. These studies highlight how the compound interacts with different functional groups during polymerization reactions and its stability under various conditions. Understanding these interactions is crucial for optimizing its use in industrial applications and assessing any environmental impacts associated with its use .

Several compounds share structural similarities with 2,2-dibutyl-1,3,2-dioxastannolane. Here are some notable examples:

Compound NameStructure TypeUnique Features
2-Methyl-1,3,2-dioxastannolaneDioxastannolaneContains a methyl group instead of butyl
Dibutyltin oxideOrganotinCommonly used as a precursor for various organotin compounds
1,3-Dioxolan-2-oneDioxolaneLacks the tin atom but shares similar cyclic structure
1-Methyl-1,3-dioxastannolaneDioxastannolaneFeatures a methyl substituent at one position

The uniqueness of 2,2-dibutyl-1,3,2-dioxastannolane lies in its specific arrangement of butyl groups and the presence of both tin and oxygen in a four-membered ring configuration. This structure influences its catalytic properties and potential applications in polymer chemistry.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Other CAS

3590-59-8

Dates

Modify: 2024-04-14

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